4-Hydrazinyl-8-(trifluoromethyl)quinoline

描述

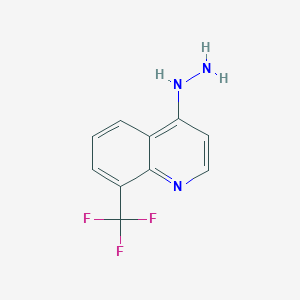

4-Hydrazinyl-8-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H8F3N3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the hydrazinyl group at the 4-position and the trifluoromethyl group at the 8-position of the quinoline ring imparts unique chemical properties to this compound .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-8-(trifluoromethyl)quinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-(trifluoromethyl)quinoline.

Hydrazination: The 8-(trifluoromethyl)quinoline is then subjected to hydrazination using hydrazine hydrate under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

化学反应分析

Hydrazone Formation

The hydrazine group readily reacts with carbonyl compounds to form hydrazones. Examples include:

Reaction with Ketones

-

4-Methylacetophenone : Refluxing 4-hydrazinyl-8-(trifluoromethyl)quinoline with 4-methylacetophenone in ethanol for 24 hours yields the corresponding hydrazone, confirmed by X-ray crystallography. The product crystallizes with weak π-π interactions between quinoline and aromatic rings .

-

2,5-Dichlorothiophen-3-yl ethanone : Reaction produces a hydrazone with steric hindrance preventing NH hydrogen bonding. Crystal packing involves thiophene-quinoline π-stacking (centroid separation: 3.75–3.79 Å) .

Reaction with Aldehydes

-

Aromatic Aldehydes : Schiff bases form via condensation with aldehydes like benzaldehyde or 3-bromobenzaldehyde. These derivatives exhibit planar quinoline-hydrazine linkages and weak intermolecular hydrogen bonds .

Cyclization to Pyrazoles and Pyrimidines

The hydrazine moiety participates in cyclocondensation reactions to generate heterocycles:

Pyrimidine Derivatives

-

Condensation of pyrazole intermediates with aromatic amines (e.g., aniline derivatives) yields 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. These compounds show moderate antimicrobial activity .

Formation of Ureas and Thioureas

Reaction with isocyanates or thioisocyanates produces urea/thiourea derivatives:

-

Ureas : Treatment with phenyl isocyanate generates N-phenyl-N'-[8-(trifluoromethyl)quinolin-4-yl]urea derivatives. These compounds exhibit moderate antitubercular activity (MIC: 8–32 μg/mL against M. tuberculosis) .

-

Thioureas : Similar reactions with phenyl thioisocyanate afford thiourea analogs, though with lower bioactivity compared to hydrazones .

Oxidation and Substitution Reactions

Key Reaction Conditions and Yields

Theoretical and Structural Insights

-

DFT Calculations : B3LYP/6-31G(d) studies reveal planar configurations for hydrazone derivatives, aligning with X-ray data. Hirshfeld surface analysis highlights dominant H-bonding and π-stacking contributions to crystal packing .

-

Steric Effects : Bulky substituents on the hydrazone aryl group hinder NH hydrogen bonding, favoring π-π interactions instead .

Biological Correlations

-

Antibacterial Activity : Hydrazone derivatives show MIC values as low as 1.5 μg/mL against S. aureus, outperforming ciprofloxacin in some cases .

-

Antitubercular Activity : Select ureas and hydrazones inhibit M. tuberculosis H37Rv at 4–8 μg/mL, indicating potential for TB drug development .

This compound’s reactivity underscores its utility in generating structurally diverse molecules with tailored properties. Future research could explore its applications in catalysis or optoelectronic materials, leveraging its stable quinoline core and modular derivatization pathways.

科学研究应用

Medicinal Chemistry

4-Hydrazinyl-8-(trifluoromethyl)quinoline is primarily studied for its antimicrobial and anticancer properties.

- Antimicrobial Activity : Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial activity against pathogens such as Mycobacterium tuberculosis (Mtb) and Staphylococcus aureus. For instance, derivatives similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against Mtb WT H37Rv, highlighting their potential as effective antimicrobial agents .

- Anticancer Activity : Various studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For example, it has shown significant cell death in MCF-7 breast cancer cells at specific concentrations, indicating its potential as an anticancer therapeutic .

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of numerous derivatives with potentially enhanced properties.

Antimicrobial Efficacy

A comparative study on quinoline derivatives revealed that those containing hydrazine moieties exhibited enhanced antimicrobial activity compared to their non-hydrazine counterparts. This emphasizes the importance of structural modifications in improving efficacy against resistant strains .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, supporting its potential as an anticancer agent .

Mechanistic Insights

Molecular docking studies have elucidated binding interactions between this compound and various enzyme targets. The trifluoromethyl group enhances binding affinity, contributing to its biological activity .

Summary of Biological Activities

作用机制

The mechanism of action of 4-Hydrazinyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.

相似化合物的比较

Similar Compounds

- 4-Hydrazino-8-trifluoromethyl-quinoline hydrochloride

- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline

- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline

- 4-Amino-2-methyl-8-trifluoromethyl-quinoline

- 4-Bromo-8-methyl-2-trifluoromethyl-quinoline

Uniqueness

4-Hydrazinyl-8-(trifluoromethyl)quinoline is unique due to the presence of both the hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

生物活性

4-Hydrazinyl-8-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, which include antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline backbone with a hydrazine functional group and a trifluoromethyl substituent. This structure contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with hydrazine derivatives under controlled conditions. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a promising candidate for further development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating various quinoline derivatives, it was found to possess significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL |

| Acinetobacter baumannii | 16 μg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, particularly through mechanisms involving the upregulation of p53 and caspases .

Case Study: Inhibition of EGFR Kinase

In a study examining the effects on breast cancer cells (MCF-7), compounds related to this compound demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. The IC50 values were reported as follows:

Table 2: Anticancer Activity Against MCF-7 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 2.71 | Induction of apoptosis via p53 pathway |

| Doxorubicin | 6.18 | Topoisomerase II inhibition |

The results indicate that this compound is more potent than standard chemotherapeutic agents, highlighting its potential as an anticancer drug.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : It inhibits key enzymes involved in cellular processes, such as kinases.

- Apoptosis Induction : The compound triggers apoptotic pathways by modulating the expression of apoptotic proteins like p53 and caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing cancer cell proliferation .

属性

IUPAC Name |

[8-(trifluoromethyl)quinolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7/h1-5H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQJNVOPMJTCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569126 | |

| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57369-92-3 | |

| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。